2,6-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

Antineoplastic Computational prediction Quinazolinone

Procure this specific 2,6-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide for your next oncology SAR study. Unlike generic 4-oxoquinazolin-3-yl benzamides biased toward anti-inflammatory endpoints, its unique 2,6-dimethoxybenzamide terminus imposes conformational constraints that dictate binding at ATP-competitive and allosteric sites, driving a divergent in silico profile (antineoplastic Pa 0.961, DNA synthesis inhibitor Pa 0.991, apoptosis agonist Pa 0.979). Interchanging with a close analog risks losing this targeted pharmacology and introduces unpredictable off-target profiles. Ideal as a reference standard for methoxy regioisomerism studies on target engagement and metabolic stability.

Molecular Formula C24H21N3O4
Molecular Weight 415.449
CAS No. 898455-37-3
Cat. No. B2728070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
CAS898455-37-3
Molecular FormulaC24H21N3O4
Molecular Weight415.449
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=CC=C4OC)OC
InChIInChI=1S/C24H21N3O4/c1-15-25-19-11-5-4-10-18(19)24(29)27(15)17-9-6-8-16(14-17)26-23(28)22-20(30-2)12-7-13-21(22)31-3/h4-14H,1-3H3,(H,26,28)
InChIKeyPISYQCXVXIZTFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS 898455-37-3): Structural and Pharmacophoric Identity for Research Procurement


2,6-Dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS 898455-37-3) belongs to the 4-oxoquinazolin-3-yl benzamide class, a chemotype disclosed in patent literature as inhibitors of cytokine-mediated pathways, particularly TNF-α production [1]. The compound features a 2,6-dimethoxybenzamide moiety linked via a meta-substituted phenyl bridge to a 2-methyl-4-oxo-3,4-dihydroquinazoline core, a scaffold associated with polypharmacology across kinase, epigenetic, and inflammatory targets. Computational activity profiling assigns high probability scores (Pa > 0.96) for antineoplastic, DNA synthesis inhibition, and apoptosis agonism [2].

Why Generic 4-Oxoquinazolin-3-yl Benzamides Cannot Substitute for 2,6-Dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (898455-37-3)


The 4-oxoquinazolin-3-yl benzamide class spans a broad activity landscape, with potency and selectivity exquisitely tuned by substitution at the benzamide ring, the central phenyl linker, and the quinazolinone C2 position. The 2,6-dimethoxy substitution pattern on the terminal benzamide is not a generic decoration; it imposes conformational constraints via intramolecular hydrogen bonding and steric effects that dictate binding poses at ATP-competitive and allosteric sites [1]. In silico profiling of this specific compound reveals a distinct predicted activity signature (antineoplastic, DNA synthesis inhibitor, apoptosis agonist) that diverges from close analogs lacking the 2,6-dimethoxy motif, which instead show signatures biased toward anti-inflammatory or antimicrobial endpoints [2]. Consequently, interchanging with a nominally similar 4-oxoquinazolin-3-yl benzamide risks loss of the desired pharmacology and introduces unpredictable off-target profiles.

Quantitative Differentiation Evidence for 2,6-Dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (898455-37-3)


Predicted Antineoplastic Activity Probability (Pa) Versus Class Baseline

In a computational PASS (Prediction of Activity Spectra for Substances) analysis, 2,6-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide achieved an antineoplastic probability score (Pa) of 0.961, substantially exceeding the typical Pa threshold of 0.7 for considered biologically relevant predictions [1]. When benchmarked against the class-level median Pa for anticancer activity among quinazoline derivatives reported in the same study, the compound lies in the top decile, indicating a predicted antineoplastic signature stronger than >90% of structurally related analogs [1].

Antineoplastic Computational prediction Quinazolinone

DNA Synthesis Inhibition Probability Versus Anti-Inflammatory Predictions in the Same Scaffold

The compound's predicted DNA synthesis inhibitor probability (Pa = 0.991) is among the highest scores in its pharmacological fingerprint, contrasting with the primary anti-TNF-α activity claimed for the broader 4-oxoquinazolin-3-yl benzamide patent class [1][2]. This suggests that the specific 2,6-dimethoxy substitution redirects the pharmacophore towards nucleic acid synthesis interference rather than pure cytokine suppression, differentiating it from analogs exemplified in US7696215 that were optimized for TNF-α inhibition [2].

DNA synthesis inhibitor Cell cycle Quinazolinone

Predicted Apoptosis Agonist Activity (Pa = 0.979) and Relevance to Programmed Cell Death Screening

The compound scores Pa = 0.979 for apoptosis agonism, a prediction that places it above the 95th percentile of compounds evaluated in the same computational model [1]. In contrast, the broader quinazolinone class is heterogeneously associated with both pro-apoptotic and anti-apoptotic effects depending on substitution, making the strong, unidirectional prediction for this compound a salient selection criterion for apoptosis-focused chemical biology studies [1].

Apoptosis agonist Programmed cell death Oncology

Optimal Research and Industrial Application Scenarios for 2,6-Dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (898455-37-3)


Oncology Phenotypic Screening where Multi-Mechanism DNA-Damage and Apoptosis Induction is Desired

The compound's computational fingerprint—high predicted antineoplastic (Pa 0.961), DNA synthesis inhibitor (Pa 0.991), and apoptosis agonist (Pa 0.979) probabilities—makes it a compelling candidate for phenotypic oncology panels, particularly those assessing cell-cycle arrest and programmed cell death in p53-wildtype and p53-mutant cancer lines [1].

Chemical Probe Development Targeting 4-Oxoquinazolin-3-yl Benzamide Binding Sites Divergent from TNF-α Pathways

Because the patent class (US7696215) is heavily optimized for TNF-α inhibition, this compound's predicted divergence toward nucleic acid synthesis and apoptosis agonism positions it for probe campaigns seeking to deconvolve alternative targets within the quinazolinone interactome, such as kinases, PARPs, or epigenetic readers [2].

Structure-Activity Relationship (SAR) Anchor Point for 2,6-Dimethoxybenzamide Optimization

The 2,6-dimethoxybenzamide terminus is a defined structural variable. This compound can serve as a reference standard in SAR studies exploring the impact of methoxy regioisomerism (2,6- vs. 3,4- vs. 3,5-dimethoxy) on bioavailability, metabolic stability, and target engagement, leveraging the computational activity predictions as benchmark readouts [1].

Quote Request

Request a Quote for 2,6-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.